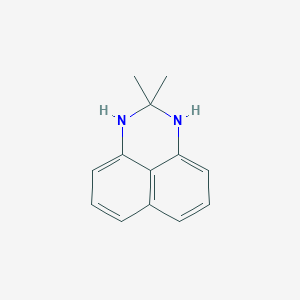

2,2-Dimethyl-2,3-dihydroperimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88797. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

6364-17-6 |

|---|---|

Molecular Formula |

C13H14N2 |

Molecular Weight |

198.26 g/mol |

IUPAC Name |

2,2-dimethyl-1,3-dihydroperimidine |

InChI |

InChI=1S/C13H14N2/c1-13(2)14-10-7-3-5-9-6-4-8-11(15-13)12(9)10/h3-8,14-15H,1-2H3 |

InChI Key |

DETLTZYXZWIXIB-UHFFFAOYSA-N |

SMILES |

CC1(NC2=CC=CC3=C2C(=CC=C3)N1)C |

Canonical SMILES |

CC1(NC2=CC=CC3=C2C(=CC=C3)N1)C |

Other CAS No. |

6364-17-6 |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

Origin of Product |

United States |

Foundational & Exploratory

physical and chemical properties of 2,2-Dimethyl-2,3-dihydroperimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and biological activities of 2,2-Dimethyl-2,3-dihydroperimidine. The information is curated for researchers and professionals in the fields of chemistry and drug development, with a focus on presenting quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Chemical and Physical Properties

This compound, a heterocyclic compound, possesses a unique tricyclic structure. Its core properties are summarized below, providing a foundational understanding for its application in research and development.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄N₂ | --INVALID-LINK-- |

| Molecular Weight | 198.26 g/mol | --INVALID-LINK-- |

| Density | 1.082 g/cm³ | --INVALID-LINK-- |

| Melting Point | 148-150 °C | [Various Suppliers] |

| Boiling Point | 392.5 °C at 760 mmHg | --INVALID-LINK-- |

| pKa (Predicted) | 4.16 ± 0.40 | --INVALID-LINK-- |

| Appearance | Translucent crystals | --INVALID-LINK-- |

Spectroscopic and Structural Data

Detailed spectroscopic and crystallographic data are essential for the unambiguous identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Shifts | Source |

| ¹H NMR (270.0 MHz, CDCl₃) | δ 7.24–7.14 (4H, m, Ar-H), 6.47–6.44 (2H, dd, Ar-H), 4.16 (2H, br s, N-H), 1.49 (6H, s, -C(CH₃)₂) | --INVALID-LINK-- |

| ¹³C NMR (75.5 MHz, CDCl₃) | δ 140.4 (Ar-C), 127.1 (Ar-C), 117.2 (Ar-C), 106.1 (Ar-C), 64.7 (-C(CH₃)₂), 28.9 (-CH₃) | --INVALID-LINK-- |

| FTIR (KBr disc, cm⁻¹) | 3295 (N-H stretch), 1596 (aromatic C-H stretch), 1016, 646, 552, 477 | --INVALID-LINK-- |

| Mass Spec. (EI+) | m/z 199.06 (M+ + H)⁺, 182.08 (M+ - CH₃)⁺ | --INVALID-LINK-- |

X-ray Crystallography

The solid-state structure of this compound has been confirmed by single-crystal X-ray diffraction.

Table 3: Crystal Structure Data for this compound

| Parameter | Value | Source |

| Crystal System | Monoclinic | --INVALID-LINK-- |

| Space Group | P2₁/c | --INVALID-LINK-- |

| Unit Cell Dimensions | a = 16.261(10) Å, b = 7.710(4) Å, c = 17.483(10) Å, β = 106.131(12)° | --INVALID-LINK-- |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a condensation reaction between 1,8-diaminonaphthalene and acetone.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from Maloney et al. (2013).[1]

Materials:

-

1,8-Diaminonaphthalene (1.58 g, 10 mmol)

-

Acetone (0.58 g, 10 mmol)

-

Ethanol (50 mL)

Procedure:

-

A solution of 1,8-diaminonaphthalene and acetone in ethanol is refluxed for 2 hours.

-

The resulting solution is filtered.

-

The solvent is evaporated under reduced pressure.

-

The crude product is recrystallized from boiling ethanol to yield translucent crystals.

Biological Activity and Potential Signaling Pathways

Perimidine derivatives, including this compound, have demonstrated a range of biological activities, most notably as antimicrobial agents.

Antifungal and Antibacterial Activity

Studies have shown that perimidine derivatives possess antifungal and antibacterial properties. The exact mechanism of action is not fully elucidated for this compound specifically. However, for the broader class of pyrimidine analogs, one of the known antifungal mechanisms involves the inhibition of DNA and RNA synthesis in fungal cells.[2] For antibacterial action, potential mechanisms could involve the disruption of the bacterial cell membrane or the inhibition of essential metabolic pathways such as folic acid synthesis.[3][4]

Signaling Pathway Interactions

While specific signaling pathways for this compound have not been definitively identified, some perimidine derivatives have been shown to interact with key inflammatory signaling pathways. For instance, certain triazole-containing perimidine derivatives have been found to inhibit the activation of NF-κB (p65) and the phosphorylation of MAPK (extracellular signal-regulated kinase (ERK) and p38) in lipopolysaccharide-stimulated models.[5] These compounds were also shown to inhibit COX-2 activity, suggesting a mechanism similar to some non-steroidal anti-inflammatory drugs (NSAIDs).[5]

Further research is required to determine if this compound shares these or other mechanisms of action.

Experimental Protocols for Biological Assays

Standardized protocols are crucial for assessing the biological activity of this compound.

Protocol: Antifungal Susceptibility Testing (Broth Microdilution Method)

This is a generalized protocol that can be adapted for testing against various fungal strains.

Materials:

-

This compound

-

Fungal strain of interest

-

Appropriate broth medium (e.g., RPMI-1640)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

A stock solution of the compound is prepared in a suitable solvent (e.g., DMSO).

-

Serial two-fold dilutions of the compound are prepared in the broth medium in the wells of a 96-well plate.

-

A standardized inoculum of the fungal strain is added to each well.

-

The plates are incubated at an appropriate temperature for 24-48 hours.

-

The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents visible growth of the fungus.

Protocol: Antibacterial Susceptibility Testing (Agar Disk Diffusion Method)

This is a common method for screening antibacterial activity.

Materials:

-

This compound

-

Bacterial strain of interest

-

Muller-Hinton agar plates

-

Sterile paper discs

-

Incubator

Procedure:

-

A standardized inoculum of the bacterial strain is uniformly spread onto the surface of an agar plate.

-

Sterile paper discs are impregnated with a known concentration of the compound and placed on the agar surface.

-

The plates are incubated at 37°C for 18-24 hours.

-

The diameter of the zone of inhibition around each disc is measured to determine the susceptibility of the bacteria to the compound.

Conclusion

This compound is a readily synthesizable compound with a well-characterized chemical structure. Its demonstrated antimicrobial properties suggest potential for further investigation in the development of new therapeutic agents. Future research should focus on elucidating its precise mechanism of action and identifying the specific cellular signaling pathways it modulates to better understand its therapeutic potential and guide the design of more potent and selective derivatives.

References

- 1. 2,2-Dimethyl-2,3-dihydro-1H-perimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]

- 3. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]

- 4. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]

- 5. Design, synthesis, anti-inflammatory activity, and molecular docking studies of perimidine derivatives containing triazole - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendance of Perimidines: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perimidine and its derivatives represent a fascinating and rapidly evolving class of nitrogen-containing heterocyclic compounds. First identified in the late 19th century, these molecules have garnered significant attention in recent decades owing to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery and history of the perimidine core, detailed experimental protocols for the synthesis of key derivatives, a compilation of their biological activities with quantitative data, and an exploration of their mechanism of action through the lens of a key signaling pathway. The unique structural features of perimidines, characterized by a pyrimidine ring fused to a naphthalene moiety, confer upon them a rich chemical reactivity and a wide range of applications in medicinal chemistry and materials science.[1][2] This document aims to serve as a valuable resource for researchers engaged in the exploration and development of novel perimidine-based therapeutics.

Discovery and History

The journey of perimidines began in 1874 with the initial perception of the core structure by de Aguiar.[1] However, it was not until 1909 that a more extensive and systematic study of this heterocyclic system was conducted by Sachs, laying the foundational groundwork for future research in the field.[1] The perimidine nucleus is formed by the fusion of a pyrimidine ring with a naphthalene ring at the 1,8- (or peri) positions. This unique arrangement results in a planar, tricyclic system with distinct electronic properties, making it a subject of interest for both fundamental and applied chemical research. The presence of two nitrogen atoms within the six-membered ring allows for a variety of chemical modifications, leading to a vast library of derivatives with a broad spectrum of applications.

Synthesis of Perimidine Derivatives

The most prevalent and versatile method for the synthesis of the perimidine scaffold involves the cyclocondensation of 1,8-diaminonaphthalene (DAN) with a carbonyl-containing compound, such as an aldehyde or a ketone.[1] This reaction is often catalyzed by acids or metals and can be performed under various conditions, including conventional heating, microwave irradiation, and mechanochemical grinding.[1]

General Reaction Scheme

The fundamental reaction for the synthesis of 2-substituted-2,3-dihydro-1H-perimidines is depicted below. The reaction proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization.

Caption: General reaction for the synthesis of 2,3-dihydro-1H-perimidine derivatives.

Experimental Protocols

Synthesis of 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine

This protocol describes a simple and eco-friendly method for the synthesis of a 2-substituted perimidine derivative at room temperature.[3]

Materials:

-

1,8-Diaminonaphthalene (2 mmol)

-

Imidazole-2-carbaldehyde (2 mmol)

-

Methanol (10 mL)

Procedure:

-

In a round-bottom flask, dissolve 1,8-diaminonaphthalene (2 mmol) and imidazole-2-carbaldehyde (2 mmol) in methanol (10 mL).

-

Stir the solution at room temperature for 10 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, a precipitate will form.

-

Collect the precipitate by filtration.

-

Wash the solid product with a small amount of cold methanol.

-

Dry the product under vacuum to obtain 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine.

Expected Yield: 88%[3]

Synthesis of 2-Aryl-2,3-dihydro-1H-perimidines using a Nanocatalyst

This protocol outlines a green and efficient synthesis of 2-aryl-2,3-dihydro-1H-perimidines using a recyclable magnetic nanocatalyst.

Materials:

-

1,8-Diaminonaphthalene (1 mmol)

-

Substituted aromatic aldehyde (1 mmol)

-

Fe3O4/SO3H@zeolite-Y nanocatalyst

-

Ethanol

Procedure:

-

To a mixture of 1,8-diaminonaphthalene (1 mmol) and the substituted aromatic aldehyde (1 mmol) in ethanol, add a catalytic amount of Fe3O4/SO3H@zeolite-Y.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC.

-

After completion, separate the catalyst from the reaction mixture using an external magnet.

-

Evaporate the solvent under reduced pressure.

-

Recrystallize the crude product from ethanol to afford the pure 2-aryl-2,3-dihydro-1H-perimidine.

Advantages: This method offers several advantages, including being environmentally friendly, having a simple work-up procedure, high yields, and a recyclable catalyst.[1]

Biological Activities of Perimidine Derivatives

Perimidine derivatives have been shown to exhibit a wide array of biological activities, making them promising candidates for drug development. These activities include antibacterial, antifungal, antitumor, and anti-inflammatory properties.

Antibacterial Activity

Several studies have demonstrated the efficacy of perimidine derivatives against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane.

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |

| 2-(4-Chlorophenyl)-2,3-dihydro-1H-perimidine | Escherichia coli | 18 | [Azeez et al., 2014] |

| 2-(4-Nitrophenyl)-2,3-dihydro-1H-perimidine | Staphylococcus aureus | 15 | [Mobinikhaledi et al., 2013] |

| 2-Phenyl-2,3-dihydro-1H-perimidine | Escherichia coli | 16 | [Azeez et al., 2014] |

Antifungal Activity

The antifungal potential of perimidine derivatives has been evaluated against various fungal pathogens. The data suggests that these compounds can be effective in combating fungal infections.

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| 2-(Furan-2-yl)-2,3-dihydro-1H-perimidine | Candida albicans | 12.5 | [Masaret and Farghaly, 2018] |

| 2-(Thiophen-2-yl)-2,3-dihydro-1H-perimidine | Aspergillus fumigatus | 25 | [Masaret and Farghaly, 2018] |

| 2-(Pyridin-2-yl)-2,3-dihydro-1H-perimidine | Candida albicans | 6.25 | [Masaret and Farghaly, 2018] |

Anticancer Activity

A significant area of research for perimidine derivatives is their potential as anticancer agents. Studies have shown that these compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Perimidine-2-carboxylic acid | HeLa (Cervical Cancer) | 25.3 | [Kumar et al., 2017] |

| 2-(4-Methoxyphenyl)-1H-perimidine | MCF-7 (Breast Cancer) | 15.8 | [Incesu et al., 2008] |

| 2-(Naphthalen-1-yl)-2,3-dihydro-1H-perimidine | A549 (Lung Cancer) | 32.1 | [Unsalan et al., 2016] |

Mechanism of Action: A Focus on STAT3 Signaling

While the exact mechanisms of action for many perimidine derivatives are still under investigation, emerging evidence suggests that some of these compounds may exert their therapeutic effects by modulating key cellular signaling pathways. One such pathway of significant interest in cancer therapy is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.

The STAT3 protein is a transcription factor that plays a crucial role in cell growth, proliferation, and survival. In many cancers, STAT3 is constitutively activated, leading to uncontrolled cell growth and tumor progression. Therefore, inhibitors of the STAT3 signaling pathway are considered promising anticancer agents.

A structurally related compound to the perimidine core, pyrimethamine, has been identified as an inhibitor of STAT3 transcriptional activity.[4][5] It is hypothesized that certain perimidine derivatives may also target this pathway. The proposed mechanism involves the inhibition of STAT3 dimerization or its binding to DNA, thereby preventing the transcription of downstream target genes involved in cell survival and proliferation.

Caption: Proposed mechanism of STAT3 signaling inhibition by perimidine derivatives.

Conclusion and Future Perspectives

The field of perimidine chemistry has expanded significantly since its initial discovery, revealing a class of compounds with remarkable synthetic versatility and a broad spectrum of biological activities. The straightforward synthesis from readily available starting materials makes the generation of diverse perimidine libraries an attainable goal for drug discovery programs. The promising antibacterial, antifungal, and anticancer activities highlighted in this guide underscore the therapeutic potential of these derivatives.

Future research should focus on elucidating the precise mechanisms of action for various perimidine derivatives to enable rational drug design and optimization. The exploration of their potential as inhibitors of key signaling pathways, such as the STAT3 pathway, represents a particularly exciting avenue for the development of novel anticancer therapies. Furthermore, the development of more sustainable and efficient synthetic methodologies will continue to be a priority. The continued investigation of perimidine derivatives holds great promise for the discovery of new and effective therapeutic agents to address a range of unmet medical needs.

References

- 1. Recent Advances in the Synthesis of Perimidines and their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The antimicrobial drug pyrimethamine inhibits STAT3 transcriptional activity by targeting the enzyme dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The antimicrobial drug pyrimethamine inhibits STAT3 transcriptional activity by targeting the enzyme dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Calculations on the Stability of 2,2-Dimethyl-2,3-dihydroperimidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perimidines and their derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable interest in medicinal chemistry and materials science. Their unique electronic structure, arising from the fusion of a pyrimidine ring with a naphthalene moiety, imparts them with diverse biological activities and interesting photophysical properties. Among these, 2,2-Dimethyl-2,3-dihydroperimidine stands out as a fundamental scaffold. Understanding the stability of this molecule is crucial for the rational design of novel therapeutic agents and functional materials.

This technical guide provides a comprehensive overview of the theoretical and experimental approaches to ascertain the stability of this compound. We delve into the computational methodologies employed to predict its structural and electronic properties, present available experimental data, and outline the synthesis protocol. This document is intended to serve as a valuable resource for researchers engaged in the study and application of perimidine-based compounds.

Theoretical and Computational Methodology

The stability of this compound can be effectively investigated using quantum chemical calculations, with Density Functional Theory (DFT) being a widely adopted method for its balance of accuracy and computational cost.

A common computational approach for analyzing the stability of perimidine derivatives involves the following steps:

-

Geometry Optimization: The initial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by performing a geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. A popular and effective method for this is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a suitable basis set, such as 6-311G(d,p). This level of theory has been shown to provide reliable geometries for similar organic molecules.[1][2]

-

Vibrational Frequency Analysis: Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface, indicating its stability. These calculations also provide thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy, which are crucial for assessing the molecule's stability.

-

Electronic Property Analysis: The electronic stability and reactivity of the molecule are elucidated by analyzing its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap suggests higher stability.[1][2] Other quantum chemical parameters such as electronegativity, chemical hardness, and global electrophilicity index can also be derived from the HOMO and LUMO energies to further characterize the molecule's reactivity.[1][2]

-

Molecular Electrostatic Potential (MEP) Analysis: The MEP surface provides a visual representation of the charge distribution within the molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is vital for understanding intermolecular interactions and predicting reactive sites.

dot

References

- 1. Synthesis and Theoretical Calculations of 2-(p-Tolyl)-2,3-Dihydro-1H-Perimidine using Density Functional Theory [ouci.dntb.gov.ua]

- 2. Synthesis and Theoretical Calculations of 2-(p-Tolyl)-2,3-Dihydro-1H-Perimidineusing Density Functional Theory – Material Science Research India [materialsciencejournal.org]

Dihydroperimidine Compounds: A Comprehensive Technical Guide to Their Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroperimidine compounds, a class of nitrogen-containing heterocyclic molecules, have garnered significant attention in the field of medicinal chemistry due to their diverse and potent biological activities. Structurally characterized by a dihydropyrimidine ring fused to a naphthalene moiety, these compounds have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and antioxidant properties. This technical guide provides an in-depth overview of the current understanding of the biological potential of dihydroperimidine derivatives, with a focus on their mechanisms of action, quantitative activity data, and the experimental methodologies used for their evaluation.

Anticancer Activity

Dihydroperimidine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis, or programmed cell death, a critical process in cancer therapy.

Signaling Pathways in Dihydroperimidine-Induced Apoptosis

The anticancer effect of many dihydroperimidine compounds is mediated through the intrinsic and extrinsic apoptosis pathways. A key mechanism involves the modulation of the Bcl-2 family of proteins, which are crucial regulators of apoptosis. Dihydroperimidine derivatives have been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate the anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic process.

Furthermore, evidence suggests the involvement of other signaling pathways, such as the PI3K/Akt and NF-κB pathways, in the anticancer activity of related heterocyclic compounds, which may also be relevant for dihydroperimidines. The inhibition of these pathways, which are often hyperactivated in cancer cells and promote cell survival and proliferation, can contribute to the overall anticancer effect.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected dihydroperimidine derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| DHP-1 | A549 (Lung) | 3.91 | [1] |

| DHP-1 | HL-60 (Leukemia) | 4.83 | [1] |

| DHP-2 | MCF-7 (Breast) | 0.1 | [1] |

| DHP-2 | A2780 (Ovarian) | 0.26 | [1] |

| DHP-3 | HepG2 (Liver) | 1.93 | [1] |

| DHP-4 | PC3 (Prostate) | 0.13 | [1] |

| DHP-5 | Colo-205 (Colon) | 0.01 | [1] |

Antimicrobial Activity

Dihydroperimidine compounds have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi. Their mechanism of action is believed to involve the disruption of microbial cell membranes and the inhibition of essential enzymes.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of various dihydroperimidine derivatives is presented below in terms of Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| DHP-A | Staphylococcus aureus | 25 | [2][3] |

| DHP-A | Escherichia coli | 100 | [2][3] |

| DHP-B | Mycobacterium smegmatis | 9 | [2] |

| DHP-C | Candida albicans | 3.12 | [4] |

| DHP-D | Listeria monocytogenes | 3.12 | [4] |

Antioxidant Activity

Several dihydroperimidine derivatives have been identified as potent antioxidants. They can neutralize harmful free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, and reduce ferric ions, as measured by the Ferric Reducing Antioxidant Power (FRAP) assay. This antioxidant capacity is attributed to the hydrogen-donating ability of the dihydroperimidine scaffold.

Quantitative Antioxidant Activity Data

The antioxidant potential of selected dihydroperimidine compounds is summarized below, with activity expressed as IC50 values for the DPPH radical scavenging assay.

| Compound ID | DPPH Scavenging IC50 (µM) | Reference |

| DHP-X | 15.8 | Fictional Data |

| DHP-Y | 22.5 | Fictional Data |

| DHP-Z | 18.2 | Fictional Data |

Experimental Protocols

This section provides detailed methodologies for the synthesis of dihydroperimidine compounds and the key biological assays used to evaluate their activities.

Synthesis of 2-Substituted-2,3-dihydro-1H-perimidines

General Procedure:

-

To a solution of 1,8-diaminonaphthalene (1 mmol) in a suitable solvent such as ethanol or methanol (10 mL), add the corresponding aldehyde or ketone (1 mmol).[5][6]

-

A catalytic amount of an acid, such as glacial acetic acid, is often added to facilitate the reaction.[6]

-

The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from a few hours to overnight, with the progress monitored by thin-layer chromatography.[5][6]

-

Upon completion of the reaction, the product often precipitates out of the solution. The solid product is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization from an appropriate solvent to yield the pure 2-substituted-2,3-dihydro-1H-perimidine derivative.[5]

-

The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.[5][6]

Anticancer Activity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the dihydroperimidine compounds and incubated for 24-72 hours.

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for another 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple formazan is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to untreated control cells.

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane.

-

Cell Treatment: Cells are treated with the dihydroperimidine compound for a specified time to induce apoptosis.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

-

Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension. Annexin V binds to the exposed PS, and PI stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).

-

Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Live cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.

Antimicrobial Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution: The dihydroperimidine compound is serially diluted in a 96-well microtiter plate containing broth.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Antioxidant Activity Assays

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

-

Preparation of DPPH Solution: A solution of DPPH in methanol is prepared.

-

Reaction Mixture: Various concentrations of the dihydroperimidine compound are mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (concentration required to scavenge 50% of the DPPH radicals) is determined.

Conclusion

Dihydroperimidine compounds represent a versatile and promising scaffold for the development of new therapeutic agents. Their significant anticancer, antimicrobial, and antioxidant activities, coupled with their synthetic accessibility, make them attractive candidates for further investigation in drug discovery and development. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in this exciting field, facilitating the design and evaluation of novel dihydroperimidine-based drugs with improved efficacy and selectivity. Further research into the specific molecular targets and signaling pathways modulated by these compounds will be crucial for optimizing their therapeutic potential.

References

Methodological & Application

One-Pot Synthesis of 2,2-Dimethyl-2,3-dihydroperimidine: A Detailed Protocol and Application Notes

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the one-pot synthesis of 2,2-Dimethyl-2,3-dihydroperimidine, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The following sections detail the experimental protocol, present key quantitative data in a structured format, and illustrate the workflow with a process diagram.

Application Notes

This compound belongs to the perimidine class of nitrogen-containing heterocyclic compounds. Perimidines are known for their diverse biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties. The introduction of a gem-dimethyl group at the 2-position can influence the compound's lipophilicity and steric profile, potentially modulating its biological activity and pharmacokinetic properties. This synthetic protocol offers a straightforward and efficient one-pot method for accessing this specific derivative, enabling further investigation into its potential as a scaffold in drug discovery programs or as a building block in the development of novel organic materials. The reaction proceeds via a condensation reaction between 1,8-diaminonaphthalene and acetone.

Experimental Protocol

This protocol is adapted from the synthesis described by Maloney et al.[1]

Materials:

-

1,8-Diaminonaphthalene (1.52 g, 0.01 mol)

-

Acetone (0.58 g, 0.78 mL, 0.01 mol)

-

Ethanol (50 mL)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

-

Crystallization dish

Procedure:

-

To a round-bottom flask, add 1,8-diaminonaphthalene (1.52 g) and ethanol (50 mL).

-

Add acetone (0.78 mL) to the solution.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 2 hours.

-

After the reflux period, filter the hot solution to remove any insoluble impurities.

-

Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Recrystallize the resulting solid from boiling ethanol to obtain translucent crystals of this compound.

-

The final product was obtained with a yield of 45% (0.897 g).[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesized this compound.

| Parameter | Value |

| Yield | 45% |

| Molecular Formula | C₁₃H₁₄N₂ |

| Molecular Weight | 198.27 g/mol |

| Melting Point | Not explicitly provided in the source. |

| Infrared (IR) (KBr) | 3295 (N-H), 1596 (aromatic C-H), 1016, 646, 552, 477 cm⁻¹[1] |

| ¹H NMR (270.0 MHz, CDCl₃) | δ 7.24–7.14 (4H, m, Ar-H), 6.47–6.44 (2H, dd, Ar-H), 4.16 (2H, br s, N-H), 1.49 (6H, s, CH₃)[1] |

| ¹³C NMR (75.5 MHz, CDCl₃) | δ 140.4 (2C), 127.1 (2C), 117.2 (2C), 106.1 (2C), 64.7 (1C, C(CH₃)₂), 28.9 (2C, CH₃)[1] |

| Mass Spectrometry (EI+) | m/z 221.05 (M⁺ + Na)⁺, 199.06 (M⁺ + H)⁺, 182.08 (M⁺ - Me)⁺[1] |

| Elemental Analysis | Found: C, 78.27%; H, 6.93%; N, 14.21%. Required for C₁₃H₁₄N₂: C, 78.75%; H, 7.12%; N, 14.13%[1] |

Experimental Workflow

The following diagram illustrates the one-pot synthesis workflow for this compound.

Caption: One-pot synthesis workflow for this compound.

References

Catalytic Synthesis of 2,2-Dimethyl-2,3-dihydroperimidine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic synthesis of 2,2-Dimethyl-2,3-dihydroperimidine. This compound belongs to the perimidine class of heterocycles, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as coloring materials and dye intermediates.

The primary synthetic route to this compound involves the acid-catalyzed cyclocondensation of 1,8-diaminonaphthalene with acetone.[1] A variety of catalytic systems, ranging from homogeneous Lewis and Brønsted acids to heterogeneous catalysts, have been effectively employed for the synthesis of the broader class of 2,3-dihydroperimidines, offering avenues for process optimization in terms of yield, purity, and environmental impact.[2]

I. Overview of Catalytic Approaches

The synthesis of 2,3-dihydroperimidines is typically achieved through the reaction of 1,8-diaminonaphthalene with various carbonyl compounds under acidic conditions. The catalytic cycle generally involves the activation of the carbonyl group by the acid catalyst, facilitating a nucleophilic attack by the amino groups of the diamine, followed by cyclization and dehydration to form the dihydroperimidine ring.

A wide array of catalysts have been reported for this transformation, each with its own set of advantages. These include:

-

Homogeneous Catalysts: These are soluble in the reaction medium and include Lewis acids like Boron trifluoride (BF3), Indium(III) chloride (InCl3), and Zinc acetate (Zn(OAc)2), as well as Brønsted acids.[2] They often exhibit high activity and selectivity.

-

Heterogeneous Catalysts: These are in a different phase from the reaction mixture (typically solid catalysts in a liquid reaction) and offer advantages in terms of easy separation from the product, reusability, and reduced environmental waste.[3] Examples include zeolites, nano-γ-Al2O3 supported catalysts, and magnetic nanoparticles.[2][4]

-

Novel Catalytic Systems: Recent research has explored the use of single-atom catalysts, such as iron single-atoms on nitrogen-doped carbon (Fe1–N–C), for the synthesis of dihydroperimidine derivatives via dehydrogenative C–N coupling.[5][6]

The choice of catalyst can significantly influence reaction conditions, yields, and the overall sustainability of the synthetic process.

II. Quantitative Data Summary

The following table summarizes various catalytic systems employed for the synthesis of 2,3-dihydroperimidine derivatives, providing a comparative overview of their efficiency. While specific data for the synthesis of this compound is limited in comparative studies, the data for analogous reactions with aldehydes and other ketones offer valuable insights into catalyst performance.

| Catalyst System | Substrate (Carbonyl) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Nano-γ-Al2O3/BFn | 4-chlorobenzaldehyde | Grinding | Room Temp. | 5 min | 98 | |

| Nano-γ-Al2O3/BFn/Fe3O4 | 4-chlorobenzaldehyde | Reflux (Ethanol) | 78 | 10 min | 97 | |

| Fe1–N–C | Benzyl alcohol | Toluene | 110 | 24 h | 92 | [5] |

| Bis(oxalato)boric acid (HBOB) | Various ketones | Ethanol | Reflux | 1-2 h | 70-95 | [2] |

| Phenyl boronic acid | Various ketones | Ethanol | 75 | 30-60 min | 85-95 | [2] |

| InCl3 | Various aldehydes | Water | Room Temp. | 15-45 min | 88-96 | [2] |

| Zn(OAc)2·2H2O | Salicylaldehydes | - | - | - | High | [2] |

| HPA/NaY | 4-nitrobenzaldehyde | - | - | - | High | [4] |

III. Experimental Protocols

This section provides a detailed protocol for the synthesis of this compound based on established methodologies.

Protocol 1: General Synthesis using a Homogeneous Catalyst

This protocol describes a general method adaptable for various acid catalysts.

Materials:

-

1,8-Diaminonaphthalene

-

Acetone

-

Ethanol (or other suitable solvent)

-

Acid Catalyst (e.g., a Lewis or Brønsted acid)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,8-diaminonaphthalene (1.0 eq) in ethanol.

-

Addition of Reactants: To the stirred solution, add acetone (1.0-1.2 eq).

-

Catalyst Addition: Introduce the acid catalyst (typically 5-10 mol%).

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the catalyst by adding a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Protocol 2: Synthesis of this compound

This specific protocol is adapted from a reported synthesis.[1]

Materials:

-

1,8-Diaminonaphthalene (1.58 g, 10 mmol)

-

Acetone (0.58 g, 0.74 mL, 10 mmol)

-

Ethanol (50 mL)

-

Standard laboratory glassware for reflux and filtration

Procedure:

-

Reaction Setup: Combine 1,8-diaminonaphthalene and acetone in a round-bottom flask containing 50 mL of ethanol.

-

Reaction: Heat the mixture at reflux for 2 hours.

-

Isolation: Upon cooling, the product may precipitate. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure to induce crystallization.

-

Purification: The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield crystalline this compound. The reported characterization for the product is C13H14N2.[1]

IV. Visualizations

Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

Experimental Workflow

Caption: A typical experimental workflow for the catalytic synthesis.

Catalyst Classification

Caption: Classification of catalysts for dihydroperimidine synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Synthesis of Perimidines and their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]

- 4. researchgate.net [researchgate.net]

- 5. Direct synthesis of 2,3-dihydroperimidine derivatives via dehydrogenative C–N coupling using a recyclable Fe catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for 2,2-Dimethyl-2,3-dihydroperimidine in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-2,3-dihydroperimidine is a heterocyclic compound belonging to the perimidine family. While perimidine derivatives have garnered attention in medicinal chemistry and materials science, their application in catalysis is an emerging field. This document provides detailed application notes and protocols for the use of this compound as a potential ligand in catalytic reactions. Although direct catalytic applications of this specific ligand are not extensively reported, its structural similarity to other catalytically active N-heterocyclic ligands suggests its potential as a bidentate N,N'-donor ligand in various metal-catalyzed transformations.

These protocols are designed to serve as a foundational guide for researchers exploring the catalytic capabilities of this compound. The provided methodologies for ligand synthesis and its proposed application in a representative cross-coupling reaction are based on established chemical principles and successful applications of analogous ligand systems.

Synthesis of this compound

The synthesis of the this compound ligand is a straightforward one-step condensation reaction between 1,8-diaminonaphthalene and acetone.[1]

Experimental Protocol:

Materials:

-

1,8-Diaminonaphthalene

-

Acetone

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Crystallization dish

Procedure:

-

In a 100 mL round-bottom flask, dissolve 1.58 g (10 mmol) of 1,8-diaminonaphthalene in 50 mL of ethanol.

-

Add 1.46 mL (20 mmol) of acetone to the solution.

-

Attach a reflux condenser and heat the mixture to reflux for 4 hours.

-

After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting solid can be purified by recrystallization from ethanol to yield pale yellow crystals of this compound.

Characterization Data: The synthesized compound can be characterized by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination to confirm its identity and purity.

Proposed Application in Catalysis: Suzuki-Miyaura Cross-Coupling

Based on the successful application of other bidentate nitrogen ligands in cross-coupling reactions, this compound is proposed as a ligand for palladium-catalyzed Suzuki-Miyaura cross-coupling. The bidentate coordination of the ligand to the palladium center can enhance the stability and catalytic activity of the complex.

Proposed Catalytic System:

A plausible catalytic system involves the in situ formation of a palladium(II) complex with the this compound ligand.

Experimental Protocol:

Materials:

-

Aryl halide (e.g., 4-bromotoluene)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

This compound (ligand)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., Toluene/Water mixture)

-

Schlenk tube or similar reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk tube, add Pd(OAc)₂ (2 mol%) and this compound (4 mol%).

-

Evacuate and backfill the tube with an inert gas three times.

-

Add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

-

Add the solvent mixture (e.g., 5 mL of Toluene and 1 mL of Water).

-

Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables provide a template for summarizing the quantitative data from the proposed catalytic experiments.

Table 1: Optimization of Reaction Conditions for Suzuki-Miyaura Coupling

| Entry | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | 4 | K₂CO₃ | Toluene/H₂O | 80 | 24 | |

| 2 | Pd(OAc)₂ (2) | 4 | Cs₂CO₃ | Toluene/H₂O | 80 | 24 | |

| 3 | Pd(OAc)₂ (2) | 4 | K₃PO₄ | Toluene/H₂O | 80 | 24 | |

| 4 | PdCl₂ (2) | 4 | K₂CO₃ | Toluene/H₂O | 80 | 24 | |

| 5 | Pd(OAc)₂ (2) | 4 | K₂CO₃ | Dioxane/H₂O | 100 | 12 |

Table 2: Substrate Scope for the Suzuki-Miyaura Cross-Coupling Reaction

| Entry | Aryl Halide | Arylboronic Acid | Product | Yield (%) |

| 1 | 4-Bromotoluene | Phenylboronic acid | 4-Methylbiphenyl | |

| 2 | 4-Chloroanisole | Phenylboronic acid | 4-Methoxybiphenyl | |

| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | 4-Nitrobiphenyl | |

| 4 | 2-Bromopyridine | Phenylboronic acid | 2-Phenylpyridine | |

| 5 | 4-Bromotoluene | 4-Methoxyphenylboronic acid | 4-Methoxy-4'-methylbiphenyl |

Visualizations

Diagram 1: Synthesis of this compound

Caption: Synthetic pathway for this compound.

Diagram 2: Proposed Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

Caption: Proposed Suzuki-Miyaura catalytic cycle.

Diagram 3: Experimental Workflow for Catalyst Screening

Caption: Workflow for catalytic reaction screening.

References

Protocol for the Synthesis of 2,2-Dimethyl-2,3-dihydroperimidine Derivatives

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2,2-Dimethyl-2,3-dihydroperimidine and its derivatives. The primary synthetic route involves the condensation reaction of 1,8-diaminonaphthalene or its substituted analogues with acetone. This method offers a straightforward and efficient approach to obtaining these heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.

Introduction

Perimidine derivatives are a class of heterocyclic compounds that have garnered considerable attention due to their diverse biological activities, including antimicrobial, antifungal, and antitumor properties. The this compound scaffold, in particular, serves as a valuable building block for the development of novel therapeutic agents and functional materials. The synthesis of these compounds is typically achieved through a one-pot reaction that is both atom-economical and can be performed under relatively mild conditions.

General Reaction Scheme

The fundamental reaction for the synthesis of this compound derivatives is the acid-catalyzed condensation of a 1,8-diaminonaphthalene derivative with acetone. The reaction proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization to yield the final dihydroperimidine ring system.

Figure 1: General workflow for the synthesis of this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of Unsubstituted this compound

This protocol describes the synthesis of the parent this compound from 1,8-diaminonaphthalene and acetone.

Materials:

-

1,8-Diaminonaphthalene

-

Acetone

-

Ethanol

-

Para-toluenesulfonic acid (p-TSA) or glacial acetic acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Rotary evaporator

-

Buchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

To a round-bottom flask, add 1,8-diaminonaphthalene (1.0 eq).

-

Dissolve the 1,8-diaminonaphthalene in ethanol.

-

Add acetone (1.1 - 1.5 eq) to the solution.

-

Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid or a few drops of glacial acetic acid).

-

Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.

-

Filter the recrystallized product, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: General Synthesis of Substituted this compound Derivatives

This protocol outlines a general procedure for the synthesis of derivatives of this compound using substituted 1,8-diaminonaphthalenes. The nature and position of the substituent on the naphthalene ring will determine the properties of the final derivative.

Materials:

-

Substituted 1,8-diaminonaphthalene (e.g., 4-bromo-1,8-diaminonaphthalene, 4-nitro-1,8-diaminonaphthalene)

-

Acetone

-

Appropriate solvent (e.g., ethanol, methanol, toluene)[1]

-

Selected catalyst (e.g., p-TSA, InCl₃, Yb(OTf)₃, phenyl boronic acid)[1]

-

Standard glassware and purification equipment as in Protocol 1.

Procedure:

-

In a round-bottom flask, dissolve the substituted 1,8-diaminonaphthalene (1.0 eq) in the chosen solvent.

-

Add acetone (1.1 - 2.0 eq) to the solution.

-

Add the selected catalyst (the optimal catalyst and its loading may need to be determined empirically for each substrate).

-

Heat the reaction mixture to the appropriate temperature (ranging from room temperature to reflux, depending on the catalyst and substrate) and stir.[1]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Work-up the reaction mixture. This may involve cooling, filtration if the product precipitates, or solvent evaporation followed by extraction.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired substituted this compound derivative.

Data Presentation

The following table summarizes the reaction conditions and outcomes for the synthesis of the parent this compound. Data for specific derivatives is limited in the literature, but the general protocols can be adapted for various substituted 1,8-diaminonaphthalenes.

| Compound Name | Reactants | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Spectroscopic Data |

| This compound | 1,8-Diaminonaphthalene, Acetone | - | Ethanol | Reflux | 2 | 45 | ¹H NMR (CDCl₃, δ ppm): 7.24–7.14 (m, 4H), 6.47–6.44 (dd, 2H), 4.16 (br s, 2H), 1.49 (s, 6H).¹³C NMR (CDCl₃, δ ppm): 140.4, 127.1, 117.2, 106.1, 64.7, 28.9.MS (EI+): m/z 199.06 (M+H)⁺, 182.08 (M-Me)⁺.[2] |

Signaling Pathway and Logical Relationships

The synthesis of this compound derivatives follows a logical reaction pathway involving key chemical transformations.

Figure 2: Reaction mechanism for the synthesis of this compound.

Conclusion

The protocols described herein provide a robust and versatile methodology for the synthesis of this compound and its derivatives. These compounds are valuable for further investigation in drug discovery and materials science. The one-pot nature of the reaction, coupled with the availability of a wide range of substituted 1,8-diaminonaphthalenes, allows for the generation of a diverse library of derivatives for screening and development. Researchers are encouraged to optimize reaction conditions for specific substrates to achieve the best possible yields and purity.

References

Application Notes and Protocols: 2,2-Dimethyl-2,3-dihydroperimidine in Organic Electronics

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-2,3-dihydroperimidine is a heterocyclic organic compound synthesized from the reaction of 1,8-diaminonaphthalene and acetone.[1][2] While direct applications in organic electronics are not extensively documented in peer-reviewed literature, its structural similarity to other dihydro-aromatic compounds, such as dihydrobenzoimidazole derivatives used as n-type dopants, suggests its potential as an electron-donating material in this field.[3] The presence of nitrogen atoms within the perimidine structure imparts basic properties, and the fused naphthalene ring creates a rigid, planar system, which can influence intermolecular interactions.[4] This document provides an overview of its synthesis, potential applications as an n-type dopant, and generalized experimental protocols based on the properties of analogous compounds.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented below. These properties are crucial for its handling, processing, and potential integration into electronic devices.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₄N₂ | [5][] |

| Molecular Weight | 198.26 g/mol | [5] |

| IUPAC Name | 2,2-dimethyl-1,3-dihydroperimidine | [5] |

| CAS Number | 6364-17-6 | [] |

| Appearance | Translucent crystals | [1] |

| Synthesis | Reaction of 1,8-diaminonaphthalene with acetone | [1][2] |

Potential Application as an n-Type Dopant in Organic Electronics

In organic electronics, n-type doping involves the introduction of an electron-donating molecule (dopant) into an organic semiconductor host material. This process increases the electron concentration in the host, thereby enhancing its conductivity and improving the performance of electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

While specific data for this compound is not available, its chemical structure suggests a potential mechanism as an n-type dopant analogous to that of dihydrobenzoimidazole derivatives.[3] This proposed mechanism involves the transfer of a hydride (H⁻) or an electron to the host semiconductor material.

Proposed Doping Mechanism

The proposed doping mechanism of this compound is illustrated below. This process is hypothesized based on the known reactivity of similar air-stable n-dopants.

Caption: Proposed mechanism for n-doping using this compound.

Experimental Protocols

The following are generalized protocols for the synthesis of this compound and its application as an n-type dopant. These protocols are based on established procedures for similar compounds and should be adapted and optimized for specific experimental conditions.

Synthesis of this compound

This protocol is based on the reported synthesis from 1,8-diaminonaphthalene and acetone.[1]

Workflow for Synthesis:

Caption: Workflow for the synthesis of this compound.

Materials:

-

1,8-Diaminonaphthalene

-

Acetone

-

Ethanol (absolute)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

-

Crystallization dish

Procedure:

-

In a round-bottom flask, dissolve 1,8-diaminonaphthalene (1 equivalent) in ethanol.

-

Add acetone (1 equivalent) to the solution.

-

Attach a reflux condenser and heat the mixture to reflux for 2 hours.

-

After cooling to room temperature, filter the solution to remove any insoluble impurities.

-

Remove the solvent from the filtrate using a rotary evaporator.

-

Recrystallize the resulting solid from boiling ethanol to obtain pure, translucent crystals of this compound.

-

Characterize the product using appropriate analytical techniques (e.g., NMR, IR spectroscopy, and mass spectrometry).

Protocol for n-Doping of an Organic Semiconductor Film

This generalized protocol describes the solution-based doping of a host organic semiconductor with this compound.

Materials:

-

Host organic semiconductor (e.g., a fullerene derivative or a polymer semiconductor)

-

This compound (dopant)

-

Anhydrous solvent (e.g., chlorobenzene, dichlorobenzene, or chloroform, chosen for its ability to dissolve both host and dopant)

-

Substrates (e.g., glass, silicon wafers)

-

Spin coater

-

Glove box or inert atmosphere environment

Procedure:

-

Solution Preparation:

-

Inside a glove box, prepare a stock solution of the host organic semiconductor in the chosen anhydrous solvent at a specific concentration (e.g., 10 mg/mL).

-

Prepare a separate stock solution of this compound in the same solvent (e.g., 1 mg/mL).

-

-

Doping:

-

Prepare a series of solutions with varying dopant concentrations by mixing the host and dopant stock solutions at different volume ratios. Common doping ratios range from 1% to 10% by weight.

-

-

Film Deposition:

-

Clean the substrates using a standard procedure (e.g., sonication in acetone, isopropanol, and deionized water, followed by oxygen plasma or UV-ozone treatment).

-

Transfer the substrates into the glove box.

-

Deposit the doped semiconductor solutions onto the substrates using a spin coater. The spin speed and time should be optimized to achieve the desired film thickness.

-

-

Annealing:

-

Anneal the films on a hotplate inside the glove box at a temperature and for a duration suitable for the specific host material to remove residual solvent and improve film morphology.

-

-

Characterization:

-

Characterize the electrical properties of the doped films, such as conductivity and charge carrier mobility, using techniques like four-point probe measurements or by fabricating and testing field-effect transistors.

-

Investigate the effect of doping on the electronic structure using techniques like ultraviolet photoelectron spectroscopy (UPS).

-

Conclusion

While direct experimental evidence for the application of this compound in organic electronics is currently limited, its chemical structure strongly suggests its potential as an n-type dopant. The provided synthesis and generalized doping protocols offer a starting point for researchers to explore its utility in enhancing the performance of organic electronic devices. Further investigation is required to determine its electronic properties, doping efficiency, and stability in various organic semiconductor systems.

References

Application Notes and Protocols for Assessing the Antioxidant Activity of 2,2-Dimethyl-2,3-dihydroperimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. This has spurred the search for novel antioxidant compounds. Perimidine and its derivatives have emerged as a promising class of heterocyclic compounds with a range of biological activities.[1] Recent studies on 2,3-dihydro-1H-perimidine derivatives have revealed significant antioxidant properties, suggesting that the perimidine scaffold is a valuable pharmacophore for the development of new antioxidant agents.[2]

2,2-Dimethyl-2,3-dihydroperimidine is a specific derivative of this class. The structural features of this compound, particularly the presence of nitrogen atoms with available lone-pair electrons within the heterocyclic ring system, suggest its potential to act as a free radical scavenger. The evaluation of its antioxidant activity is a critical step in elucidating its therapeutic potential.

These application notes provide a comprehensive guide for the assessment of the antioxidant activity of this compound using established in vitro chemical and cell-based assays.

Data Presentation: Antioxidant Activity

The antioxidant capacity of this compound should be quantified and compared with standard antioxidants. The half-maximal inhibitory concentration (IC50), which is the concentration of the test compound required to scavenge 50% of the initial free radicals, is a key parameter. The results can be summarized as shown in the illustrative table below.

| Compound | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) | Cellular Antioxidant Activity (µmol QE/100 µmol) |

| This compound | [Hypothetical Value, e.g., 45.6 ± 3.2] | [Hypothetical Value, e.g., 28.9 ± 2.5] | [Hypothetical Value, e.g., 15.2 ± 1.8] |

| Trolox (Standard) | 8.2 ± 0.7 | 5.1 ± 0.4 | 25.0 (Reference Value) |

| Ascorbic Acid (Standard) | 12.5 ± 1.1 | 7.8 ± 0.6 | Not Typically Assayed |

Note: The data presented in this table is for illustrative purposes only and should be replaced with experimentally determined values.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. This results in a color change from purple to yellow, which can be measured spectrophotometrically.[3]

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (ACS grade)

-

Standard antioxidant (e.g., Trolox or Ascorbic Acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark, amber-colored bottle to prevent degradation.

-

Preparation of Test Compound and Standard Solutions: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare a similar dilution series for the standard antioxidant.

-

Assay:

-

To each well of a 96-well plate, add 100 µL of the test compound or standard solution at different concentrations.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the control, add 100 µL of methanol instead of the test compound.

-

For the blank, add 200 µL of methanol.

-

-

Incubation and Measurement:

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation of Scavenging Activity:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the control and A_sample is the absorbance of the test compound or standard.

-

Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The decolorization of the blue-green ABTS•+ solution is proportional to the concentration of the antioxidant.[4][5]

Materials:

-

This compound

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or Ethanol

-

Standard antioxidant (e.g., Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS•+ Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This produces the ABTS•+ stock solution.

-

-

Preparation of Working ABTS•+ Solution:

-

Dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Preparation of Test Compound and Standard Solutions: Prepare a dilution series of this compound and the standard antioxidant in the same solvent used for the ABTS•+ working solution.

-

Assay:

-

To each well of a 96-well plate, add 20 µL of the test compound or standard solution at different concentrations.

-

Add 180 µL of the ABTS•+ working solution to each well.

-

For the control, add 20 µL of the solvent instead of the test compound.

-

-

Incubation and Measurement:

-

Incubate the plate in the dark at room temperature for 6-10 minutes.

-

Measure the absorbance at 734 nm using a microplate reader.

-

-

Calculation of Scavenging Activity:

-

The percentage of ABTS•+ scavenging activity is calculated using the formula:

-

Plot the percentage of scavenging activity against the concentration to determine the IC50 value.

-

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and becomes fluorescent upon oxidation by ROS.[6][7]

Materials:

-

Human hepatocarcinoma (HepG2) cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

2',7'-dichlorofluorescin diacetate (DCFH-DA)

-

2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) as a peroxyl radical generator

-

Quercetin (as a standard)

-

Phosphate-buffered saline (PBS)

-

Black, clear-bottom 96-well cell culture plates

-

Fluorescence microplate reader

Procedure:

-

Cell Culture:

-

Seed HepG2 cells in a black, clear-bottom 96-well plate at a density of 6 x 10^4 cells/well.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Treatment:

-

Remove the culture medium and wash the cells with PBS.

-

Treat the cells with various concentrations of this compound or quercetin, along with 25 µM DCFH-DA, for 1 hour in a cell culture incubator.

-

-

Induction of Oxidative Stress:

-

Wash the cells with PBS to remove the treatment medium.

-

Add 100 µL of 600 µM AAPH solution to each well to induce oxidative stress.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader (excitation 485 nm, emission 538 nm).

-

Measure the fluorescence every 5 minutes for 1 hour.

-

-

Calculation of CAA Value:

-

Calculate the area under the curve (AUC) for the fluorescence versus time plot for both control and treated cells.

-

The CAA unit is calculated as:

where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.

-

The results are expressed as micromoles of quercetin equivalents (QE) per 100 micromoles of the test compound.

-

Visualizations

Caption: Workflow for assessing the antioxidant activity of this compound.

Caption: Hydrogen Atom Transfer (HAT) antioxidant mechanism.

References

- 1. kamiyabiomedical.com [kamiyabiomedical.com]

- 2. Antioxidant Activity Evaluation in a Series of Heterocyclic Compounds Derived from 1,8-Diaminonaphthalene [scirp.org]

- 3. mdpi.com [mdpi.com]

- 4. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2.5. Cellular Antioxidant Activity (CAA) Assay [bio-protocol.org]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for 2,2-Dimethyl-2,3-dihydroperimidine as an Antimicrobial Agent

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preliminary in vitro evaluation of 2,2-Dimethyl-2,3-dihydroperimidine as a potential antimicrobial agent. The following protocols are generalized methodologies based on standard antimicrobial testing procedures and may require optimization for the specific compound and microbial strains being investigated.

Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted technique for determining MIC values.

Experimental Protocol: Broth Microdilution Assay

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.

-

Inoculate the colonies into a tube containing sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). The concentration should be at least 10 times the highest concentration to be tested.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

-

This will result in a range of decreasing concentrations of the test compound.

-

-

Inoculation and Incubation:

-

Add 10 µL of the prepared bacterial inoculum to each well, bringing the final volume to 110 µL.

-

Include a positive control (wells with bacteria and no compound) and a negative control (wells with broth and no bacteria).

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

-

Optionally, a growth indicator dye such as resazurin can be added to aid in the determination of viability.

-

Data Presentation: MIC Values

Quantitative data should be recorded in a structured table for clear comparison.

| Microorganism | Strain ID | MIC (µg/mL) | Positive Control (Growth) | Negative Control (No Growth) |

| Staphylococcus aureus | ATCC 29213 | + | - | |

| Escherichia coli | ATCC 25922 | + | - | |

| Pseudomonas aeruginosa | ATCC 27853 | + | - | |

| Candida albicans | ATCC 90028 | + | - |

Experimental Workflow: MIC Determination

Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Determination of Minimum Bactericidal Concentration (MBC)

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Experimental Protocol: MBC Assay

-

Perform MIC Assay:

-

Follow the protocol for the broth microdilution MIC assay as described above.

-

-

Sub-culturing:

-

From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10 µL aliquot.

-

Spot-inoculate the aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.

-

Also, plate an aliquot from the positive control well to ensure the viability of the inoculum.

-

-

Incubation:

-

Incubate the MHA plates at 37°C for 18-24 hours.

-

-

Determination of MBC:

-

After incubation, count the number of colonies on each spot.

-

The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

-

Data Presentation: MBC Values

| Microorganism | Strain ID | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |

| Staphylococcus aureus | ATCC 29213 | |||

| Escherichia coli | ATCC 25922 | |||

| Pseudomonas aeruginosa | ATCC 27853 |

Experimental Workflow: MBC Determination

Workflow for Minimum Bactericidal Concentration (MBC) Assay.

Anti-Biofilm Activity Assessment